molecular formula C20H17N3O2 B11965337 4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol CAS No. 202131-00-8

4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol

Cat. No.: B11965337
CAS No.: 202131-00-8
M. Wt: 331.4 g/mol
InChI Key: PWIQVDVXSMHYPT-UHFFFAOYSA-N
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Description

4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (–CH=N–). Schiff bases are typically formed through the nucleophilic addition reaction between amines and aldehydes or ketones. This compound is known for its stability and straightforward synthesis, making it a compound of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol can be achieved through the condensation of an aldehyde or ketone with a primary amine. For instance, it can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The reaction typically involves mixing the reactants in a suitable solvent and stirring at room temperature until the desired product precipitates out.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are examples of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets and pathways. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can influence its biological and chemical activities. Additionally, its ability to undergo redox reactions and form reactive intermediates may contribute to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol is unique due to its specific structural features, such as the presence of both methoxy and phenyldiazenyl groups

Properties

CAS No.

202131-00-8

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

4-methoxy-2-[(4-phenyldiazenylphenyl)iminomethyl]phenol

InChI

InChI=1S/C20H17N3O2/c1-25-19-11-12-20(24)15(13-19)14-21-16-7-9-18(10-8-16)23-22-17-5-3-2-4-6-17/h2-14,24H,1H3

InChI Key

PWIQVDVXSMHYPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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